3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
Overview
Description
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride is a heterocyclic compound that belongs to the azaindole family Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride typically involves the reaction of 3-alkynyl-2-aminopyridines under acidic conditions . The process may include steps such as bromination, methylation, and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis methods for similar compounds involve the use of silica gel flash chromatography for purification and the use of solvents like chloroform and methanol for elution .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction: These reactions can modify the functional groups attached to the azaindole ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Common Reagents and Conditions
Methanesulfonic Acid: Used under reflux conditions in methanol for initial synthesis.
Silica Gel: Used for purification through flash chromatography.
Boron Reagents: Utilized in coupling reactions.
Major Products
The major products formed from these reactions include various substituted azaindoles, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active compounds for the treatment of cancer, microbial infections, and other disorders.
Biological Research: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Industrial Applications: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to multiple receptors, which can influence various biological processes . The exact molecular targets and pathways are still under investigation, but it is known to exhibit high affinity for certain receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other azaindoles, this compound offers a unique combination of properties that make it valuable for specific applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.ClH/c1-4-5(9)2-11-8-6(10)3-12-7(4)8;/h2-3,12H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZFGYHUGQUSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)C(=CN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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